Methyl 4-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate, also known as MPTA, is a chemical compound that has recently gained attention in the field of scientific research. This compound has shown promising results in various studies and has the potential to be used in many different applications.
Scientific Research Applications
Synthesis and Heterocyclic System Development
The synthesis of heterocyclic systems using related compounds offers a pathway to exploring novel chemical entities. For instance, the use of methyl 2-benzoylamino-3-dimethylaminopropenoate as a reagent for the preparation of fused pyrimidinones from heterocyclic α-amino compounds showcases the potential for creating a variety of heterocyclic systems, including pyridopyrimidines and pyrazinopyrimidines (Stanovnik et al., 1990). Similar methodologies could be applied to "Methyl 4-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate" for generating diverse heterocyclic frameworks.
Chemical Transformations and Biological Activity
The chemical transformations of related compounds have shown versatility in synthesizing novel heterocyclic compounds with potential biological activities. For example, the synthesis of indolylpyridazinone derivatives and their expected biological activity highlight the importance of heterocyclic compounds in developing new therapeutic agents (Abubshait, 2007). This suggests that research into compounds like "Methyl 4-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate" could also unveil new biological activities and applications in drug discovery.
Structural Analysis and Material Science
The structural analysis of heterocyclic compounds provides insight into their potential applications in material science. For instance, the crystal structure analysis of pyridazine analogs reveals significant information regarding their molecular interactions and stability, which is vital for designing materials with specific properties (Sallam et al., 2021). Understanding the structure-activity relationships of compounds like "Methyl 4-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate" could lead to the development of materials with novel properties for various applications.
Mechanism of Action
Target of Action
The compound “Methyl 4-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate” belongs to a class of compounds known as thiazoles . Thiazoles have been found to have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazoles generally work by interacting with biological targets in the body, leading to changes in cellular function .
Biochemical Pathways
Thiazoles can affect a variety of biochemical pathways depending on their specific targets .
properties
IUPAC Name |
methyl 4-[[2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-14-3-5-15(6-4-14)18-11-12-20(24-23-18)28-13-19(25)22-17-9-7-16(8-10-17)21(26)27-2/h3-12H,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFXDMAOWDFSCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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